dodecyl L-serinate hydrochloride
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Overview
Description
Dodecyl L-serinate hydrochloride is a chemical compound with the molecular formula C15H32ClNO3. It is a derivative of L-serine, an amino acid, and features a dodecyl (12-carbon) alkyl chain. This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl L-serinate hydrochloride typically involves the esterification of L-serine with dodecanol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl L-serinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl L-serinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products and detergents.
Mechanism of Action
The mechanism by which dodecyl L-serinate hydrochloride exerts its effects is primarily through its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The compound’s amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar dodecyl chain but different functional groups.
Lauryl sarcosinate: A compound with similar surfactant properties but derived from sarcosine instead of serine.
Uniqueness
Dodecyl L-serinate hydrochloride is unique due to its combination of a dodecyl chain with an L-serine backbone. This structure provides distinct biochemical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C15H32ClNO3 |
---|---|
Molecular Weight |
309.87 g/mol |
IUPAC Name |
dodecyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-15(18)14(16)13-17;/h14,17H,2-13,16H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
NQUBRTLPPAGLMA-UQKRIMTDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CO)N.Cl |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CO)N.Cl |
Origin of Product |
United States |
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